molecular formula C19H24FN3O4S B2530853 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2320956-94-1

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2530853
CAS No.: 2320956-94-1
M. Wt: 409.48
InChI Key: XYOXAFLETFLFSY-UHFFFAOYSA-N
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Description

4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a synthetic organic compound featuring a pyrimidine core substituted with methyl groups at positions 5 and 4. A piperidinylmethoxy group linked to a 5-fluoro-2-methoxyphenylsulfonyl moiety further modifies the structure.

Properties

IUPAC Name

4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O4S/c1-13-14(2)21-12-22-19(13)27-11-15-6-8-23(9-7-15)28(24,25)18-10-16(20)4-5-17(18)26-3/h4-5,10,12,15H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOXAFLETFLFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18_{18}H22_{22}FN3_3O4_4S
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 2034473-56-6

The compound features a pyrimidine ring substituted with a methoxy group and a piperidine moiety linked through a sulfonyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity.
  • Receptor Binding : The piperidine structure enhances binding affinity to specific receptors, potentially modulating their activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antibacterial Activity : Demonstrated efficacy against strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Anticancer Potential : Preliminary studies suggest it could inhibit cell proliferation in cancer cell lines .
  • Hypoglycemic Effects : Some derivatives have shown promise in lowering blood glucose levels .

Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of related piperidine derivatives, finding significant inhibition against multiple bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis due to enzyme inhibition .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that derivatives of the compound inhibited acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases . The following table summarizes the inhibitory effects observed:

CompoundAChE Inhibition (%)Bacterial Strain
4-((1-(5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine75%E. coli
Similar Piperidine Derivative68%S. aureus

Study 3: Anticancer Activity

Research on the anticancer potential revealed that the compound inhibited proliferation in the A431 vulvar epidermal carcinoma cell line, with IC50 values indicating effective cytotoxicity at low concentrations .

Comparison with Similar Compounds

Structural Features and Modifications

Table 1: Structural Comparison of Key Compounds
Compound Name / Identifier Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound 5,6-Dimethylpyrimidine 5-Fluoro-2-methoxyphenylsulfonyl-piperidinylmethoxy Not explicitly stated (estimated ~400–420) Not explicitly stated (estimated ~400–420)
CAS 2320417-21-6 5,6-Dimethylpyrimidine Methanesulfonylpiperidine-4-carbonyl-piperidinylmethoxy C19H30N4O4S 410.5
CAS 2640972-83-2 Pyrimidine 5-Fluoro-2,6-dimethylpyrimidin-4-yl-piperidinylmethoxy C18H24FN5O 345.4
14d Urea-linked phenyl 4-Fluorophenylsulfonyl-piperidinyloxy C21H25FN4O3S 432.5
CAS 2640946-29-6 Pyrazolo[1,5-a]pyrimidine 5-Methylpyrazolo-pyrimidinyl-piperidinylmethoxy C19H23FN6O 370.4

Key Observations:

  • Sulfonyl vs.
  • Fluorine Substitution: The 5-fluoro group in the target compound and CAS 2640972-83-2 may improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Q & A

Basic: What are the key synthetic steps for preparing this compound, and how can purity be optimized?

Answer:
The synthesis involves three critical steps:

Sulfonylation of the piperidine moiety : React 5-fluoro-2-methoxyphenylsulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., NaHCO₃ in dichloromethane) to form the sulfonylated intermediate .

Ether bond formation : Couple the sulfonylated piperidine with 5,6-dimethylpyrimidin-4-ol using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution (e.g., K₂CO₃ in DMF) .

Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and characterize using ¹H/¹³C NMR .

Basic: How is the compound’s structure confirmed experimentally?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the sulfonyl group (δ ~3.5 ppm for SO₂CH₂), pyrimidine protons (δ ~8.5 ppm for C-H), and methoxy groups (δ ~3.8 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperidine chair conformation) .
  • HRMS : Validate molecular weight with <2 ppm error .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

Answer:

  • Solvent selection : Use anhydrous DCM to minimize hydrolysis of the sulfonyl chloride .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .
  • Work-up : Quench with ice-cold water to precipitate the product and reduce losses .

Advanced: What computational methods predict the compound’s drug-like properties?

Answer:

  • Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like SwissADME .
  • Docking studies : Simulate binding to target proteins (e.g., enzymes) with AutoDock Vina; validate with MD simulations to assess stability .
  • Pharmacokinetics : Predict bioavailability using ADMETlab 2.0, focusing on CYP450 metabolism and plasma protein binding .

Advanced: How to address stereochemical challenges during piperidine functionalization?

Answer:

  • Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts in asymmetric sulfonylation to control configuration at the piperidine nitrogen .
  • Stereoselective coupling : Employ Mitsunobu conditions with chiral alcohols (e.g., (S)-(-)-binaphthol) to retain stereochemistry during ether bond formation .
  • Circular dichroism (CD) : Confirm enantiomeric excess (>90%) post-synthesis .

Advanced: What strategies mitigate low solubility in aqueous buffers during bioassays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt formation : React with HCl or sodium citrate to generate water-soluble salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for improved dispersion .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Re-test activity in standardized assays (e.g., IC₅₀ in triplicate) with controls (e.g., doxorubicin for cytotoxicity) .
  • Target specificity profiling : Use CRISPR-edited cell lines to confirm on-target effects .
  • Meta-analysis : Compare data across studies using tools like RevMan, adjusting for variables (e.g., cell type, incubation time) .

Advanced: What methods identify the compound’s primary biological targets?

Answer:

  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .
  • Thermal shift assay (TSA) : Monitor protein denaturation (ΔTₘ) to detect binding-induced stabilization .
  • Kinome screening : Test inhibition against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) .

Advanced: How to analyze regioselectivity in pyrimidine substitution reactions?

Answer:

  • DFT calculations : Compare activation energies for substitution at C-2 vs. C-4 positions using Gaussian09 .
  • Isotopic labeling : Use ¹⁵N-labeled pyrimidine to track substitution patterns via 2D NMR (HSQC) .
  • Competition experiments : React equimolar electrophiles (e.g., MeI vs. BnBr) and quantify products via GC-MS .

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF .
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (reduces CYP2D6 oxidation) .
  • Deuterium incorporation : Replace labile C-H bonds (e.g., benzylic positions) with deuterium to slow metabolism .

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